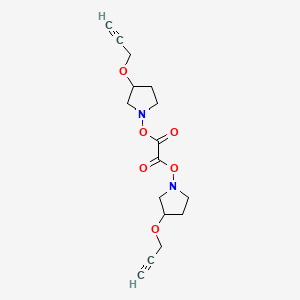
2-Methyl-3-(pyridin-2-yl)acrylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride is a chemical compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.64 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride typically involves the reaction of 2-methyl-3-(pyridin-2-yl)acrylic acid with hydrochloric acid. The reaction conditions often include room temperature and normal atmospheric pressure . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where the pyridinyl group or other substituents are replaced by different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride can be compared with other similar compounds, such as:
2-methyl-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride: This compound has a similar structure but with the pyridinyl group at a different position, leading to different chemical and biological properties.
2-methyl-3-(pyridin-4-yl)prop-2-enoic acid hydrochloride: Another structural isomer with distinct properties and applications.
The uniqueness of 2-methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride lies in its specific structural configuration, which imparts unique reactivity and biological activity compared to its isomers .
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
2-methyl-3-pyridin-2-ylprop-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C9H9NO2.ClH/c1-7(9(11)12)6-8-4-2-3-5-10-8;/h2-6H,1H3,(H,11,12);1H |
InChI Key |
NEBYARORPPKCJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=N1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate](/img/structure/B11824520.png)


![methyl N-{5'-nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824534.png)


![(2S,3S)-3-Amino-4-[bis(4-methoxyphenyl)phenylmethoxy]-2-butanol](/img/structure/B11824548.png)
![2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride](/img/structure/B11824562.png)


![[(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride](/img/structure/B11824568.png)
![3-[3-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B11824574.png)

